molecular formula C13H16BrNO2 B8149074 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine

1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine

Cat. No.: B8149074
M. Wt: 298.18 g/mol
InChI Key: VTNKZOGKHPLVPR-UHFFFAOYSA-N
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Description

1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine is an organic compound that features a brominated benzodioxole moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine typically involves the bromination of 1,3-benzodioxole followed by a coupling reaction with piperidine. One common method starts with the bromination of 1,3-benzodioxole-5-carboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The resulting brominated intermediate is then subjected to a reductive amination reaction with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

  • 1-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperidine
  • 1-((6-Fluorobenzo[d][1,3]dioxol-5-yl)methyl)piperidine
  • 1-((6-Iodobenzo[d][1,3]dioxol-5-yl)methyl)piperidine

Comparison: 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-7-13-12(16-9-17-13)6-10(11)8-15-4-2-1-3-5-15/h6-7H,1-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNKZOGKHPLVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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